2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes bromine, chlorine, and naphthyloxy groups. This compound is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the acetohydrazide is acetylated with 1-naphthyloxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 4-bromo-2-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(1-naphthyloxy)acetyl]acetohydrazide stands out due to its unique combination of bromine, chlorine, and naphthyloxy groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
Molecular Formula |
C20H16BrClN2O4 |
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Molecular Weight |
463.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N'-(2-naphthalen-1-yloxyacetyl)acetohydrazide |
InChI |
InChI=1S/C20H16BrClN2O4/c21-16-10-14(22)8-9-18(16)28-12-20(26)24-23-19(25)11-27-17-7-3-5-13-4-1-2-6-15(13)17/h1-10H,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
QOGZZXFGJKAXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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